3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C13H18BF2NO3 |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-6-9(10(15)16)11(18-5)17-7-8/h6-7,10H,1-5H3 |
InChI Key |
WRDDOSVYXVYICV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using difluoromethylating agents.
Methoxylation: The methoxy group is added through an etherification reaction.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both difluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Biological Activity
3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No: 1445651-49-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is C13H18BF2NO3, with a molecular weight of 285.10 g/mol. The structure features a pyridine ring substituted with a difluoromethyl group and a boronate ester moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BF2NO3 |
| Molecular Weight | 285.10 g/mol |
| CAS Number | 1445651-49-9 |
| Purity | 95% |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of pyridine can inhibit cell proliferation in various cancer types.
- In Vitro Studies : In cell line assays, the compound demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported to be in the micromolar range, indicating moderate potency compared to standard chemotherapeutics like 5-Fluorouracil .
- Mechanism of Action : The biological mechanism appears to involve the induction of apoptosis through caspase activation. In treated MCF-7 cells, an increase in caspase-9 levels was observed, suggesting that the compound may trigger intrinsic apoptotic pathways .
Antiviral Activity
Emerging studies have also explored the antiviral potential of pyridine derivatives. While specific data on this compound's antiviral efficacy is limited, related compounds have shown activity against viral strains such as HIV and influenza .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative with structural similarities showed an EC50 value of 4.77 nM against HIV strains, suggesting that modifications to the pyridine structure can enhance antiviral properties .
- Case Study 2 : In a murine model of influenza infection, a related compound led to significant reductions in viral load and improved survival rates when administered at high doses .
Toxicological Profile
The safety profile of this compound has not been extensively characterized; however, preliminary data indicate potential irritant effects upon contact with skin and eyes (H315 and H319 hazard statements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
